Product packaging for 2-Morpholin-4-yl-isobutyramide(Cat. No.:)

2-Morpholin-4-yl-isobutyramide

Cat. No.: B314774
M. Wt: 172.22 g/mol
InChI Key: SRJYUQJCSLJMMR-UHFFFAOYSA-N
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Description

Structural Context within Isobutyramides and Morpholine (B109124) Derivatives

The structure of 2-Morpholin-4-yl-isobutyramide is characterized by a central isobutyramide (B147143) core. Isobutyramide (2-methylpropanamide) is a branched-chain amide that can serve as a scaffold or an intermediate in the synthesis of more complex molecules. vantagemarketresearch.comwikipedia.org Derivatives of isobutyramide are investigated in various fields, from pharmaceuticals to polymers. vantagemarketresearch.comvmr.biz They are used as chemical intermediates in the production of specialty chemicals and have been explored for applications in biotechnology, such as in protein modification and drug delivery systems. vantagemarketresearch.comchemicalbook.com

The second key feature is the morpholine ring attached to the alpha-carbon of the isobutyramide. Morpholine (tetrahydro-1,4-oxazine) is a heterocyclic amine widely regarded as a "privileged structure" in medicinal chemistry. nih.govsci-hub.se Its inclusion in a molecule is often strategic, owing to its advantageous physicochemical properties. The morpholine moiety can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of a compound. nih.govacs.org The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom within its flexible chair-like conformation allows it to interact favorably with biological targets like enzymes and receptors. acs.orgtandfonline.com Therefore, the combination of an isobutyramide group with a morpholine ring in this compound suggests a molecule designed to merge the structural features of an amide with the favorable drug-like properties conferred by the morpholine heterocycle.

Historical Perspective of Related Chemical Entity Research

The study of amides and amines, the foundational components of this compound, is deeply rooted in the history of organic chemistry. The synthesis of amides dates back to the 19th century, with early methods involving the reaction of acyl chlorides with ammonia (B1221849). orgsyn.org The development of synthetic organic chemistry in the mid-1800s, particularly in German laboratories led by figures like Justus Liebig and August Hofmann, laid the groundwork for constructing complex organic molecules. These early synthetic endeavors were often aimed at analyzing and identifying natural products.

Morpholine itself, though a simple heterocycle, became a staple in medicinal chemistry throughout the 20th century. Its utility was recognized as chemists sought to create compounds with improved properties. nih.govsci-hub.se A wide array of drugs containing the morpholine ring have been developed and approved over the decades, highlighting its sustained importance. sci-hub.seacs.org Similarly, research into simple amides like isobutyramide has evolved. Initially studied for its basic chemical reactivity, isobutyramide and its derivatives later became subjects of interest for potential therapeutic applications, including investigations into their role in gene transcription. chemicalbook.com The conceptual joining of these two well-established chemical motifs is a logical step in the ongoing search for novel compounds with specific functions.

Contemporary Research Landscape and Potential Areas of Investigation

While direct research on this compound is sparse, the contemporary research landscape for its parent structures—isobutyramides and morpholine derivatives—is vibrant and provides a clear indication of potential investigative avenues.

Morpholine derivatives are a major focus in modern drug discovery. nih.gov They are incorporated into molecules targeting a vast range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. acs.orgtandfonline.comresearchgate.net The morpholine ring is often used to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, morpholine-containing compounds have been designed as potent inhibitors of kinases, enzymes which are crucial targets in oncology. acs.org The ability of the morpholine oxygen to form key hydrogen bonds within an enzyme's active site can be a critical factor in a drug's mechanism of action. acs.orgtandfonline.com

Isobutyramide scaffolds are also present in modern chemical research. For example, more complex N-substituted isobutyramides that also feature a morpholine ring elsewhere in the molecule have been synthesized and patented as therapeutic agents. One such compound, 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide, was developed as a potent antagonist for the NK-1 receptor, with potential applications as an antiemetic. google.com This illustrates how the isobutyramide structure can serve as the backbone for highly active and complex pharmaceutical agents.

Given this context, potential areas of investigation for this compound could include:

Screening for Biological Activity: Due to the presence of the privileged morpholine scaffold, the compound could be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify any potential therapeutic activity.

Intermediate for Chemical Synthesis: It could serve as a valuable building block for the synthesis of more complex molecules. The primary amide group is a versatile functional handle that can be chemically modified to create a library of related compounds for further study.

Materials Science: Amides can participate in hydrogen bonding to form ordered structures. The properties of this compound as a precursor for polymers or as a component in supramolecular assemblies could be an area of exploration.

In essence, while this compound itself is not a widely studied molecule, its chemical architecture places it in a scientifically rich territory, suggesting numerous possibilities for future research and application.

Table 2: List of Mentioned Chemical Compounds

Compound Name
2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide
This compound
Isobutyramide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B314774 2-Morpholin-4-yl-isobutyramide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-methyl-2-morpholin-4-ylpropanamide

InChI

InChI=1S/C8H16N2O2/c1-8(2,7(9)11)10-3-5-12-6-4-10/h3-6H2,1-2H3,(H2,9,11)

InChI Key

SRJYUQJCSLJMMR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N)N1CCOCC1

Canonical SMILES

CC(C)(C(=O)N)N1CCOCC1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2-Morpholin-4-yl-isobutyramide Core

The traditional synthesis of the this compound core likely involves a two-step process: the formation of a key precursor followed by the crucial amide bond formation.

A plausible and established route to synthesize the core structure of this compound involves the nucleophilic substitution of a halo-isobutyramide with morpholine (B109124). The key precursor for this reaction is 2-bromo-2-methylpropionamide, also known as 2-bromoisobutyramide. chemspider.com

The synthesis of this precursor can be achieved through several methods. One common approach involves the bromination of isobutyramide (B147143). Alternatively, isobutyryl chloride can be used as a starting material. lookchem.comorgsyn.orgchemicalbook.com

Another critical precursor is the morpholine ring itself. Morpholine is commercially available and can be produced industrially through methods like the dehydration of diethanolamine (B148213) with sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a catalyst. atamankimya.comwikipedia.org

A proposed synthetic pathway for this compound is the direct reaction of morpholine with 2-bromoisobutyramide. In this reaction, the secondary amine of the morpholine acts as a nucleophile, displacing the bromine atom on the isobutyramide to form the desired product. This reaction is a standard method for forming carbon-nitrogen bonds.

The final and crucial step in the synthesis of this compound is the formation of the amide bond. If the synthesis proceeds through the precursor 2-morpholin-4-yl-isobutyric acid, this acid needs to be coupled with an amine source, typically ammonia, to form the primary amide.

The activation of the carboxylic acid is a key step in this process. nih.gov Common coupling reagents that can be employed for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov Phosphonium salt reagents are also effective for amide bond formation. nih.gov

A direct amidation can also be achieved by converting the 2-morpholin-4-yl-isobutyric acid to its more reactive acyl chloride derivative, 2-morpholin-4-yl-isobutyryl chloride, which can then readily react with ammonia to yield the final product. lookchem.com

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical FormulaRole in Synthesis
MorpholineC₄H₉NOSource of the morpholine ring. atamankimya.com
2-BromoisobutyramideC₄H₈BrNOKey intermediate for nucleophilic substitution.
Isobutyryl chlorideC₄H₇ClOStarting material for precursor synthesis. lookchem.com
2-Morpholin-4-yl-isobutyric acidC₈H₁₅NO₃Intermediate for final amide bond formation. nih.gov

Precursor Synthesis and Intermediate Derivatization

Novel Synthetic Approaches and Route Optimization

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These novel approaches are also applicable to the synthesis of this compound.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be applied to both the formation of the morpholine ring and the amide bond.

Recent research has demonstrated the green synthesis of morpholines via the selective monoalkylation of amines using ethylene (B1197577) sulfate, which is an environmentally benign approach. chemrxiv.org This method avoids the use of more hazardous reagents and reduces waste.

For the amide bond formation, direct thermal condensation is a potential green route, although it is often limited to simple substrates. chemrxiv.org The use of biocatalysts, such as enzymes, for amide synthesis is another promising green alternative that operates under mild conditions. nih.gov

Catalytic methods offer a more atom-economical and efficient route for synthesis. Boronic acid catalysts have been shown to be effective for the direct amidation of carboxylic acids with amines. mdpi.com This approach avoids the need for stoichiometric activating agents, thereby reducing waste.

Another catalytic approach involves the reductive amination of carboxylic acids, which provides a direct route to amides. rsc.org These catalytic methods represent a significant advancement in the synthesis of amides and can be applied to the production of this compound.

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachKey FeaturesAdvantagesDisadvantages
Established Pathway Nucleophilic substitution followed by amide coupling. Reliable and well-understood.May involve hazardous reagents and generate waste.
Green Chemistry Use of benign reagents and biocatalysts. chemrxiv.orgnih.govEnvironmentally friendly, reduced waste.May require optimization for specific substrates.
Catalytic Methods Use of catalysts like boronic acids. mdpi.comHigh atom economy, milder reaction conditions.Catalyst cost and sensitivity can be a factor.

Green Chemistry Principles in Synthesis

Derivatization Techniques for Structural Modification

The structural modification of this compound can lead to the development of new compounds with potentially altered properties. Derivatization can be targeted at several positions on the molecule.

The morpholine ring itself can be a site for modification. For instance, Friedel-Crafts reactions can be used to introduce substituents onto heterocyclic rings. researchgate.net The nitrogen atom of the morpholine ring, being a secondary amine in the precursor stage, allows for facile derivatization. chemrxiv.org

The amide group also offers opportunities for modification. The hydrogen atoms on the amide nitrogen can be substituted to create secondary or tertiary amides. Furthermore, the isobutyramide backbone can be altered by starting with different substituted isobutyric acid derivatives. The synthesis of various N-substituted polyesters and amides from modified diol and acid monomers demonstrates the feasibility of such structural changes. wikipedia.org Radical-based methods have also emerged for the selective derivatization of amino acid derivatives, which could be adapted for modifying the isobutyramide core. nih.gov

Introduction of Varied Substituents and Linkers

The morpholine motif is a prevalent feature in many biologically active molecules and pharmaceuticals. researchgate.net The synthesis of derivatives often involves the introduction of various substituents and linkers to the core structure to modulate activity.

One common approach involves the reaction of a morpholine-containing amine with an appropriate acyl chloride. For instance, the synthesis of 2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-chloro-phenyl)-6-morpholin-4-yl-pyridin-3-yl]-N-methyl-isobutyramide is achieved by reacting [4-(2-Chloro-phenyl)-6-morpholin-4-yl-pyridin-3-yl]-methyl-amine with 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride. google.com This reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. google.comgoogle.com

The versatility of the morpholine scaffold allows for the introduction of a wide array of substituents. These can range from simple alkyl and aryl groups to more complex heterocyclic systems. google.comgoogle.com The choice of substituent is often guided by the desired biological target and structure-activity relationship (SAR) studies. For example, in the development of neurokinin-1 (NK-1) receptor antagonists, various aryl groups were introduced to the pyridine (B92270) ring of a morpholinyl-isobutyramide derivative. google.com

Table 1: Examples of this compound Derivatives with Varied Substituents

Derivative NameKey SubstituentsReference
2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide3,5-bis-trifluoromethyl-phenyl, methyl, 6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl google.com
N-(1-(((2S,6R)-6-methyl-4-(pyrido[2,3-b]pyrazin-8-yl)morpholin-2-yl)methyl)piperidin-4-yl)isobutyramide(2S,6R)-6-methyl-4-(pyrido[2,3-b]pyrazin-8-yl)morpholin-2-yl)methyl)piperidin-4-yl google.com
2-(3,5-bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-o-tolyl-pyridin-3-yl]-N-methyl-isobutyramide3,5-bis-trifluoromethyl-phenyl, 1,1-dioxo-1λ6-thiomorpholin-4-yl, 4-o-tolyl-pyridin-3-yl google.com

This table is not exhaustive and represents selected examples from the literature.

Stereoselective Synthesis and Chiral Modifications

The synthesis of specific stereoisomers of morpholine derivatives is crucial as different enantiomers or diastereomers can exhibit distinct biological activities and properties. researchgate.netgoogle.com

Stereoselective synthesis often employs chiral starting materials or chiral catalysts. For instance, enantiomerically pure morpholine compounds can be obtained by starting from an enantiomerically pure precursor. google.com Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate racemic mixtures of morpholine derivatives into their constituent enantiomers. google.comresearchgate.net

Recent advances in synthetic chemistry have provided several methods for the stereoselective synthesis of morpholines. These include sequences of coupling, cyclization, and reduction reactions starting from readily available amino alcohols. researchgate.net Transition metal catalysis has also emerged as a powerful tool for stereoselective syntheses. researchgate.net For example, the use of chiral ligands in palladium-catalyzed reactions has been shown to induce high enantioselectivity in the formation of substituted morpholines. nih.gov

One notable example involves the synthesis of chiral researchgate.netacs.orgbohrium.comtriazolo[4,3-a]piperazine structures, where the use of a chiral 3-substituted-piperazin-2-one starting material allows for the preparation of specific enantiomers while minimizing racemization. google.com

Polymorphism and Crystalline Modifications in Related Compounds

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical compounds as different polymorphs can have different physical properties.

Identification of Crystalline Forms

Different crystalline forms of morpholine-containing compounds can be identified using a variety of analytical techniques. Single-crystal X-ray diffraction is a definitive method for determining the crystal structure of a specific form. acs.org X-ray powder diffraction (XRPD) is widely used to characterize and differentiate between polymorphs. acs.org

Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are also employed to identify different crystalline forms by observing their distinct melting points, and thermal stability. acs.org Hot-stage microscopy can provide visual confirmation of polymorphic transitions. acs.org For instance, different crystalline forms of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde were identified and characterized as Form I, Form II, and Material N. google.com

Impact of Preparation Methods on Crystalline Form

The method of preparation can significantly influence which crystalline form of a compound is obtained. acs.org Different crystallization techniques, such as grinding, kneading, and various solution-based methods (e.g., slow evaporation, cooling crystallization), can yield different polymorphs or solvates. acs.org

For example, the reaction of 4-aminosalicylic acid with piperazine (B1678402) yields products with different stoichiometries depending on whether the preparation is done in the solid-state or in solution. acs.org The choice of solvent is also a critical factor. Crystallization of 2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-chloro-phenyl)-6-morpholin-4-yl-pyridin-3-yl]-N-methyl-isobutyramide from a mixture of 2-propanol and ethanol (B145695) yielded a specific crystalline powder. google.com In some cases, operating temperature during manufacturing and storage can also lead to polymorphic transformations. google.com

Structural Elucidation and Characterization in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a detailed view into the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 2-Morpholin-4-yl-isobutyramide, both ¹H and ¹³C NMR are instrumental.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of protons provide a detailed map of the molecule's proton framework. For instance, the protons on the morpholine (B109124) ring typically appear as distinct multiplets, while the methyl protons of the isobutyramide (B147143) group exhibit a characteristic signal. chemicalbook.com The amide proton's chemical shift can be sensitive to solvent and concentration. magritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range couplings between protons and carbons, confirming the connectivity between the morpholine ring and the isobutyramide moiety. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its electronic environment (e.g., aliphatic, attached to nitrogen or oxygen, or part of a carbonyl group). rsc.org

Table 1: Representative NMR Data for Isobutyramide and Morpholine Moieties

Moiety Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Isobutyramide CH ~2.3-2.6 (septet) ~35-40
CH₃ ~1.1-1.3 (doublet) ~19-21
C=O - ~175-180
Morpholine N-CH₂ ~2.4-2.7 (triplet) ~45-50
O-CH₂ ~3.6-3.8 (triplet) ~66-68

Note: Actual chemical shifts can vary based on the solvent and specific molecular context.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its elemental composition. google.com In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value with extremely high accuracy. filab.fr This precision allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, yielding fragment ions that correspond to different substructures of the parent molecule. nih.gov

Table 2: HRMS Data for a Related Morpholine Derivative

Ion Calculated m/z Found m/z
[M+H]⁺ 453.2496 453.2508

Source: Adapted from a study on Ko143 analogs. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is typically observed for the C=O (carbonyl) stretching vibration of the amide group, usually in the range of 1630-1680 cm⁻¹. chemicalbook.com The N-H stretching vibration of the secondary amide appears as a distinct band around 3300 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups and C-O-C stretching from the morpholine ring would be present in the spectrum, further confirming the compound's structure. magritek.comrsc.org

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. anton-paar.comazolifesciences.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. nih.govriken.jp

The resulting electron density map allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. mdpi.com This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a synthesized compound.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique used to determine the purity of this compound. americanpharmaceuticalreview.comjasco-global.com By utilizing columns with smaller particle sizes, UHPLC offers significantly faster analysis times and improved resolution compared to traditional HPLC. nih.gov

In a typical UHPLC analysis, a solution of the compound is injected into the system and passed through a column under high pressure. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of the sample is determined by the presence of a single, sharp peak in the chromatogram. mdpi.commdpi.com Any impurities would appear as additional peaks, and their area percentage can be used to quantify the purity level. nih.gov

Table 3: List of Chemical Compounds | Compound Name | | :--- | | this compound | | 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide | | 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(2-morpholin-4-yl-4-o-tolyloxy-pyrimidin-5-yl)-isobutyramide | | 2-(3,5-bis-trifluoromethyl-phenyl)-N-[4[(2-chloro-phenyl)-6-morpholin-4-yl-pyridin-3-yl]-N-methyl-isobutyramide | | 2-(3,5-bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(4-fluoro-2-methyl-phenyl)-pyridin-3-yl]-N-methyl-isobutyramide | | N-(l-(((2S,6R)-6-methyl-4-(pyrido[2,3-b]pyrazin-8-yl)morpholin-2-yl)methyl)piperidin-4-yl)isobutyramide | | 1,2-difluoro-4-nitrobenzene | | N-(4-Morpholinophenyl)isobutyramide | | Ko143 |4-Morpholinophenyl)isobutyramide | | Ko143 |

Flash Chromatography

Flash chromatography is a purification technique widely employed in organic synthesis to isolate a desired compound from a mixture of by-products and unreacted starting materials. researchgate.netgoogle.com This method is a form of medium-pressure liquid chromatography that utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. google.comacs.org A solvent or a mixture of solvents (the mobile phase) is pushed through the column with moderate pressure, usually from compressed air or nitrogen, which is faster than traditional gravity-fed chromatography. researchgate.net

The separation principle relies on the differential adsorption of the components of the mixture to the stationary phase. researchgate.net Compounds with a higher affinity for the stationary phase travel more slowly down the column, while less polar compounds with a higher affinity for the mobile phase move more quickly. By systematically collecting the eluted solvent in fractions, the separated compounds can be isolated.

In the context of synthesizing compounds containing a morpholine moiety, flash chromatography is a standard purification step. google.comgoogle.comacs.org For instance, the purification of various morpholine derivatives has been successfully achieved using flash column chromatography, often with an eluent system consisting of a gradient of ethyl acetate (B1210297) in a non-polar solvent like heptane (B126788) or hexane. google.comacs.org The selection of the eluent system is critical and is typically guided by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation.

Table 1: Illustrative Flash Chromatography Conditions for Morpholine Derivatives This table presents typical conditions reported for the purification of various morpholine-containing compounds and is illustrative of a potential purification strategy for this compound.

ParameterDescriptionExample from Literature
Stationary Phase The solid adsorbent material used for separation.Silica Gel (100-200 or 230-400 mesh) acs.orgrsc.org
Mobile Phase (Eluent) The solvent system that moves through the column.Gradient of Ethyl Acetate (EtOAc) in Hexane or Heptane google.comacs.org
Detection Method used to monitor the separation.Thin-Layer Chromatography (TLC), UV light visualization rsc.org
Apparatus The equipment used to perform the chromatography.Glass column or automated flash chromatography system researchgate.net

Computational Methods in Structural Elucidation

In modern chemical analysis, computational methods are indispensable tools that complement experimental data for the definitive structural elucidation of molecules. nih.govnih.gov These methods are particularly powerful when experimental data alone is insufficient to distinguish between several possible isomers or conformations. nih.gov

Quantum Mechanical Calculations (e.g., DFT, GIAO-NMR)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a standard approach for predicting the properties of molecules, including their geometry and NMR (Nuclear Magnetic Resonance) spectra. researchgate.netresearchgate.netacs.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the NMR shielding tensors for each nucleus in a molecule.

The process involves several steps:

Conformational Search: For a flexible molecule like this compound, multiple low-energy conformations can exist. A computational search is performed to identify the most stable conformers.

Geometry Optimization: The geometry of each plausible conformer is optimized using a selected DFT functional and basis set to find its lowest energy structure.

NMR Shielding Calculation: Using the optimized geometries, the GIAO-NMR calculation is performed to predict the isotropic shielding constant for each carbon (¹³C) and proton (¹H) nucleus. researchgate.net

Conversion to Chemical Shifts: The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. researchgate.netepo.org By comparing the computationally predicted NMR chemical shifts with the experimentally measured spectrum, researchers can gain strong evidence supporting a proposed molecular structure. epo.org For amides and related nitrogenous compounds, this method has proven to be a reliable tool for assigning NMR signals and verifying structures. researchgate.netresearchgate.net

Table 2: Hypothetical Comparison of Experimental vs. GIAO-DFT Calculated ¹³C NMR Shifts This table illustrates how calculated chemical shifts for a candidate structure are compared against experimental data. The level of theory specifies the computational method used.

Atom Positionδ Experimental (ppm)δ Calculated (ppm)Δδ (Exp - Calc)
C2176.5175.80.7
C365.264.90.3
C453.854.1-0.3
C535.135.5-0.4
C625.425.10.3
Level of Theory mPW1PW91/6-31+G**

DP4+ Analysis for Probabilistic Structure Assignment

When NMR data could plausibly fit more than one possible isomer, a more sophisticated analysis is required for unambiguous structure assignment. The DP4+ analysis is a statistical method that provides a probability for each candidate structure being the correct one, based on a comparison of experimental and DFT-calculated NMR data. nih.govnih.govmdpi.com

DP4+ is an advancement of the original DP4 method and works by applying Bayesian statistics to the differences between experimental and calculated ¹H and ¹³C NMR chemical shifts. nih.gov It leverages both scaled and unscaled calculated NMR data to improve accuracy. The method calculates a probability for each isomeric candidate, and the isomer with the highest DP4+ probability is deemed the most likely correct structure. nih.govnih.gov

This method is exceptionally useful for:

Distinguishing between stereoisomers: Assigning relative and absolute configurations.

Differentiating constitutional isomers and regioisomers: Identifying the correct connectivity of atoms. nih.gov

Analyzing flexible molecules: By considering Boltzmann-averaged NMR parameters over multiple low-energy conformers. mdpi.com

The DP4+ workflow typically involves calculating NMR shifts for all possible isomers using GIAO-DFT, and then inputting these calculated values along with the single set of experimental data into the DP4+ analysis tool. nih.gov The output is a clear, probabilistic assessment of the correct structure. nih.gov

Table 3: Illustrative DP4+ Probability Analysis for Isomer Assignment This table shows a sample output from a DP4+ analysis, comparing two hypothetical isomers of a target compound. The analysis provides a probability score for each isomer based on ¹H NMR, ¹³C NMR, and the combined data.

Candidate Isomer¹H DP4+ Probability (%)¹³C DP4+ Probability (%)Overall DP4+ Probability (%)
Isomer 198.299.599.8
Isomer 21.80.50.2

Preclinical Biological Activity and Pharmacological Research

In Vitro Biological Screening Methodologies

In vitro screening methodologies are fundamental in early-stage drug discovery, providing crucial data on a compound's biological activity, target engagement, and potential therapeutic effects in a controlled laboratory setting. These assays are often conducted in a high-throughput format to efficiently screen large libraries of compounds.

Cell-Based Assays for Target Identification

Cell-based assays are essential tools for identifying the molecular targets of novel compounds within a biologically relevant context. These assays can range from reporter gene systems to complex high-content imaging, allowing researchers to observe a compound's effect on specific cellular pathways or phenotypes.

A key method for target identification is the Cellular Thermal Shift Assay (CETSA), a label-free technique that assesses drug-target engagement in living cells. The principle of CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. This change can be quantified to confirm target interaction without chemically modifying the compound, which is particularly advantageous for screening natural products or other complex molecules. For derivatives containing the 2-morpholin-4-yl-isobutyramide scaffold, cell-based assays are used to elucidate their mechanism of action. For example, in the development of kinase inhibitors, a competitive binding inhibition assay known as KinomeScan™ was used to screen a compound against a large panel of kinases, successfully identifying VPS34 kinase and JAK1-JH2 pseudokinase as specific targets.

Another approach involves using engineered cell lines that express a specific target. For instance, Chinese Hamster Ovary (CHO) cells expressing recombinant human neurokinin-1 (NK₁) receptors have been used to evaluate the activity of NK₁ receptor antagonists. In these cells, the natural ligand (substance P) induces a measurable influx of Ca²⁺. The ability of a test compound to inhibit this influx provides a clear measure of its antagonistic activity at the receptor.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Assays to measure a compound's ability to inhibit a specific enzyme are a cornerstone of preclinical research. These assays can be performed in high-throughput formats to quickly screen numerous compounds for activity against enzymes implicated in disease. For instance, fluorimetric screening kits are often used to determine the IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Several derivatives incorporating the morpholine-isobutyramide structure have been identified as potent enzyme inhibitors. Research has demonstrated their activity against various enzymes, highlighting the versatility of this chemical scaffold.

Table 1: Enzyme Inhibition by Morpholine-Isobutyramide Derivatives

Compound Class/Derivative Target Enzyme Assay Type Findings
Phenylhexafluoroisopropanol derivatives Malonyl-CoA decarboxylase (MCD) High-Throughput Screening with rat heart MCD Identified potent inhibitors that regulate energy metabolism.
2-Acylaminoimidazole derivatives Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) Ex vivo human whole blood (HWB) assay Identified potent and selective inhibitors of mPGES-1 over COX-1 and COX-2.
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2) Enzymatic assays The compound is noted as an inhibitor of iNOS and COX-2.

Receptor Binding Studies

Receptor binding assays are crucial for quantifying the affinity of a ligand for its specific receptor. These studies typically use a radiolabeled ligand that is known to bind to the target receptor. By measuring how effectively a test compound competes with the radiolabeled ligand for the binding site, its binding affinity (often expressed as an inhibition constant, Kᵢ, or an IC₅₀ value) can be determined. This method is fundamental for characterizing compounds that act as agonists or antagonists at various receptors.

Derivatives of this compound have been evaluated for their ability to bind to specific neurological receptors.

Neurokinin-1 (NK₁) Receptor: A derivative, 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide, was evaluated for its affinity to the human NK₁ receptor. The study was conducted using CHO cells expressing the receptor, with [³H] substance P as the radioligand. The compound demonstrated high affinity and acted as a competitive antagonist at the human recombinant NK₁ receptors.

Antiproliferative and Cytotoxic Activity Studies

Antiproliferative and cytotoxic assays are used to evaluate the potential of compounds to inhibit cancer cell growth or to kill cancer cells directly. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Compounds are typically screened against a panel of human cancer cell lines to assess their potency and selectivity.

The this compound scaffold is found in molecules that have been investigated for their anticancer properties. These studies often reveal structure-activity relationships, where small changes to the molecule can significantly impact its cytotoxic potency.

Table 2: Antiproliferative and Cytotoxic Activity of Related Derivatives

Compound/Derivative Class Cell Lines Key Findings
4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives Estrogen-dependent (MCF-7) and -independent (HeLa) human tumor cell lines Showed significant antiproliferative activity, suggesting a mechanism independent of the estrogen receptor.
9,10-bis{[2-(morpholin-4-yl)ethyl]aminomethyl}anthracene Murine tumor models (P-388 leukemia, B-16 melanoma) This bisantrene (B1209513) analog showed antitumor activity in murine models.
1,3,5-Triazine derivatives with morpholine (B109124) Colorectal cancer cell lines (SW480, SW620) One derivative demonstrated superior antiproliferative activity against the SW620 cell line compared to the reference drug 5-fluorouracil.
2-oxoindolin-3-ylidene thiazole (B1198619) derivatives Panel of 60 NCI cancer cell lines; HepG2 cell line Several derivatives showed potent antiproliferative activity with IC₅₀ values in the low micromolar range against HepG2 cells.

Antibacterial and Antifungal Evaluations

The antimicrobial potential of new chemical entities is assessed through in vitro evaluations against a panel of pathogenic bacteria and fungi. A standard method is the micro broth dilution or agar (B569324) diffusion method, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that prevents visible growth of a microorganism.

The morpholine ring is a common feature in medicinal chemistry known to enhance the antimicrobial properties of compounds. Several studies have evaluated morpholine-containing compounds, including those with structures related to this compound, for their efficacy against various pathogens.

Antibacterial Activity: Derivatives have been tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). In one study, 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine derivatives showed excellent activity against several bacterial strains, including S. aureus, B. subtilis, and E. coli. Another study on acetazolamide-based scaffolds containing a morpholine group identified potent activity against vancomycin-resistant Enterococcus (VRE), with MIC values as low as 2 μg/mL.

Antifungal Activity: The same classes of compounds are often tested for antifungal properties. Morpholinoalkoxychalcones have shown potential in inhibiting Aspergillus niger and Candida albicans. Thiazine derivatives containing a morpholine nucleus also exerted excellent antifungal activity against Aspergillus flavus, Rhizopus, and Mucor species.

Preclinical In Vivo Pharmacological Models

Following promising in vitro results, compounds are advanced to preclinical in vivo studies using animal models to evaluate their efficacy and pharmacokinetics under physiological conditions. These models are designed to replicate aspects of human diseases and provide critical data on a drug candidate's potential therapeutic effect in a whole-organism system.

For derivatives containing the this compound structure, several in vivo models have been employed:

Models of CNS Activity: To confirm the in vitro findings for the NK₁ receptor antagonist 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide, researchers used a gerbil model. In this model, an NK₁ receptor agonist induces a characteristic foot-tapping behavior, which the compound was able to antagonize.

Models of Emetic Response: The anti-emetic potential of the same NK₁ antagonist was evaluated in motion sickness models using the suncus murinus (house musk shrew). The compound was shown to be effective when administered orally.

Pharmacokinetic Studies: Pharmacokinetic (PK) profiles are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME). For an mPGES-1 inhibitor containing a morpholine-isobutyramide moiety, in vivo PK studies in beagle dogs were conducted to assess oral bioavailability and plasma concentrations over time.

Animal Models for Efficacy Studies

The efficacy of compounds incorporating the isobutyramide (B147143) or morpholine moiety has been evaluated in various animal models, demonstrating their therapeutic potential across different disease areas. For instance, a derivative of isobutyramide, RO4583298, which acts as a dual antagonist for tachykinin NK1 and NK3 receptors, has been assessed in rodent models to determine its in vivo activity. nih.gov The compound's efficacy was tested using the GR73632-induced foot tapping model in gerbils for NK1 receptor antagonism and the senktide-induced tail whips model in mice to assess NK3 receptor blockade. nih.gov

Furthermore, research into sulfur-containing compounds for Alzheimer's disease has utilized murine models. nih.gov For example, N-acetylcysteine (NAC) demonstrated beneficial effects against oxidative damage in APP (Amyloid Precursor Protein)/Presenilin-1 (PS1) transgenic mice. nih.gov These studies in animal models are crucial for establishing the preclinical proof-of-concept for compounds containing these structural fragments. nih.govnih.gov

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical studies have provided insight into the pharmacokinetic properties of molecules containing the isobutyramide scaffold. Pharmacokinetic and pharmacodynamic studies of the dual NK1/NK3 antagonist RO4583298 were conducted in gerbils and mice. nih.gov Following oral administration, blood and brain tissue samples were collected to determine plasma and brain exposure levels over time, which is essential for correlating drug concentrations with pharmacological effects. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of Related Compounds

Compound Animal Model Dose Cmax Tmax Elimination Half-life (t1/2) Source
Glutathione (B108866) Ethyl Ester (GEE) Rat 0.5 mmol/kg 3.6 ± 0.9 nmol/mL ~45 min Not specified nih.gov
Glutathione Ethyl Ester (GEE) Rat 5 mmol/kg 46.3 ± 3.5 nmol/mL ~45 min Not specified nih.gov
Ψ-GSH Mouse 500 mg/kg (i.p.) Not specified Not specified 1.227 h nih.gov

This table presents data for compounds structurally related to or sharing functional groups with this compound to illustrate typical pharmacokinetic studies.

Modulation of Biological Pathways and Molecular Targets

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The morpholine ring, a key component of this compound, is a recognized pharmacophore in the design of Phosphatidylinositol 3-Kinase (PI3K) inhibitors. frontiersin.org The compound LY294002, or 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a well-known specific inhibitor of PI3K, demonstrating an IC50 value of 1.40 µM. nih.gov Its specificity is highlighted by the fact that it does not significantly inhibit other kinases like PtdIns 4-kinase. nih.gov The morpholine group in these inhibitors plays a critical role in their activity; in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the morpholine moiety was found to be essential for PI3Kα inhibitory activity. frontiersin.org Docking studies revealed that the morpholine group can form a hydrogen bond with the Val851 residue in the active site of PI3Kα, contributing to the compound's potent inhibitory effect. frontiersin.org

Table 2: PI3K Inhibitory Activity of Morpholine-Containing Compounds

Compound Target IC50 Source
LY294002 PI3K 1.40 µM nih.gov
Compound 17p (2,4-dimorpholinopyrimidine derivative) PI3Kα 31.8 ± 4.1 nM frontiersin.org

BRAF Kinase Inhibition and Dimerization

The morpholine moiety is also found in compounds designed as dual inhibitors of both PI3K and BRAF kinase. acs.org The discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazines as dual inhibitors highlights the versatility of this chemical scaffold. acs.org BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its inhibition is a major strategy in cancer therapy. nih.govnih.gov Many BRAF inhibitors target the monomeric form of the kinase, such as the BRAF-V600E mutant. nih.govresearchgate.net However, drug resistance can emerge through the formation of BRAF kinase dimers. nih.govnih.gov Therefore, developing inhibitors that can block BRAF dimerization or inhibit the dimer form is an active area of research. nih.gov Allosteric inhibitors that target the dimer interface are being developed to overcome the limitations of current BRAF-targeted therapies. nih.govnih.gov The inclusion of the morpholine group in dual-target inhibitors suggests its structural contribution to binding at the ATP site or other allosteric sites of these kinases. acs.org

Topoisomerase II Inhibition

The isobutyramide portion of the molecule is relevant in the context of Topoisomerase II (Topo II) inhibition. researchgate.net Topo II enzymes are crucial for managing DNA topology during cellular processes and are significant targets for anticancer drugs. wikipedia.orgmdpi.com Inhibitors of Topo II can be classified as poisons, which stabilize the DNA-enzyme cleavage complex, or catalytic inhibitors. wikipedia.orgresearchgate.net Research on tamoxifen (B1202) analogues revealed that syn isomers featuring an isobutyramide moiety showed significant antiproliferative activity, which was linked to Topo II inhibition. researchgate.net A study of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives found that the most potent compounds were effective Topo II inhibitors, suggesting that the isobutyramide structure contributes to this mechanism of action. researchgate.net

Tachykinin NK1 and NK3 Receptor Antagonism

The isobutyramide structure is a central feature in a class of dual tachykinin NK1 and NK3 receptor antagonists. nih.govnih.gov These receptors are implicated in various physiological and pathological processes, and their antagonism is being explored for the treatment of conditions like schizophrenia. nih.govnih.gov The compound RO4583298, a 2-phenyl-N-(pyridin-3-yl)-N-methylisobutyramide derivative, displays high affinity for both human NK1 and NK3 receptors and acts as a non-competitive antagonist. nih.gov This dual antagonism is hypothesized to offer therapeutic benefits for both positive and negative symptoms of schizophrenia. nih.gov Patents also describe numerous complex molecules built upon an isobutyramide core that are designed as dual NK1/NK3 antagonists for potential use in treating sex-hormone-dependent diseases. google.com

Table 3: Compound Names Mentioned

Compound Name
This compound
2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)
2-phenyl-N-(pyridin-3-yl)-N-methylisobutyramide derivative (RO4583298)
N-acetylcysteine (NAC)
Glutathione (GSH)
Glutathione ethyl ester (GEE)
Bisantrene
4-(1,2-diarylbut-1-en-1-yl)isobutyranilide
2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine
BKM-120

Equilibrative Nucleoside Transporter (ENT) Inhibition

There is no publicly available scientific literature or patent documentation to suggest that this compound has been evaluated for its potential to inhibit Equilibrative Nucleoside Transporters (ENTs), including ENT1 and ENT2. Consequently, no data on its inhibitory concentration (IC₅₀) or other measures of potency are available.

Table 1: In Vitro ENT Inhibition by this compound

Target Assay Conditions IC₅₀ (nM) Source
hENT1 Data not available Data not available Data not available
hENT2 Data not available Data not available Data not available

hENT: human Equilibrative Nucleoside Transporter

Mechanistic Investigations at the Molecular and Cellular Level

Protein-Compound InteractionsUnderstanding how a compound interacts with proteins requires detailed structural biology and biochemical studies.

Binding Site AnalysisNo protein targets for 2-Morpholin-4-yl-isobutyramide have been identified, and therefore no binding site analyses have been performed. Computational and experimental methods used to determine protein binding sites are dependent on identifying an interaction in the first place.researchgate.net

Based on a comprehensive review of scientific literature, there is no available research detailing the allosteric modulation studies of the specific compound, this compound.

Searches for this compound have identified several more complex molecules that contain the "morpholin-4-yl" and "isobutyramide" chemical groups as part of their larger structures. However, these are distinct chemical entities and their described mechanisms of action are not related to allosteric modulation.

For instance, the compound 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide has been identified as a competitive antagonist of the Neurokinin 1 (NK-1) receptor. google.comgoogle.com Competitive antagonists bind to the primary (orthosteric) binding site of a receptor, directly blocking the action of the natural ligand. This mechanism is distinct from allosteric modulation, where a modulator binds to a secondary (allosteric) site to influence the receptor's response to the primary ligand.

Other complex molecules containing the morpholine (B109124) and isobutyramide (B147143) substructures have been investigated for different therapeutic targets, such as Toll-like receptor 7/8 (TLR7/8), but again, not as allosteric modulators. google.com

Therefore, due to the absence of specific studies on this compound as an allosteric modulator, it is not possible to generate the requested article on its mechanistic investigations at the molecular and cellular level.

Structure Activity Relationship Sar Studies

Systematic Modification of 2-Morpholin-4-yl-isobutyramide Scaffold

Systematic modifications of the this compound scaffold have been undertaken to explore the impact of various substituents on the compound's biological activity. These modifications often target different parts of the molecule, including the morpholine (B109124) ring, the isobutyramide (B147143) core, and any associated aromatic or heterocyclic systems. The goal is to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

One common strategy involves the alteration of the central core of the molecule. For instance, in related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, modifications to the central bicyclic core are a key area of investigation. uochb.cz This can involve the introduction of different substituents or even the replacement of the core with other heterocyclic structures to explore new chemical space. byu.edu

Another approach is the modification of pendant groups attached to the core scaffold. For example, in a series of acetazolamide-based inhibitors, replacing alkyl ring systems with aromatic pendant groups resulted in a significant reduction in potency, highlighting the preference for saturated rings in that particular series. nih.gov Conversely, in other scaffolds, the introduction of various substituents on a phenyl ring has been a primary focus to explore their impact on activity. nih.gov

The linker connecting different parts of the molecule can also be systematically modified. Studies have shown that extending a linker, for example from a single methylene (B1212753) to a two-methylene chain, can have varying effects on potency, sometimes resulting in equipotent compounds. nih.gov

Finally, the isobutyramide moiety itself can be a target for modification. This can include altering the amide bond, for example by replacing it with an ester, or by introducing different substituents on the amide nitrogen. nih.gov These systematic modifications provide valuable insights into the structural requirements for biological activity and guide the design of new, more effective compounds.

Table 1: Examples of Systematic Modifications and their Effects

Scaffold/Compound SeriesModification StrategyObserved Effect on Activity
Pyrazolo[1,5-a]pyrimidinesModification of the central bicyclic core. uochb.czCan lead to significant changes in potency and selectivity. byu.edu
Acetazolamide-based inhibitorsReplacement of alkyl rings with aromatic pendant groups. nih.gov8-fold reduction in potency. nih.gov
Acetazolamide-based inhibitorsExtension of a linker from one to two methylenes. nih.govResulted in equipotent compounds. nih.gov
Betulinic acid derivativesReplacement of an amide bond with an ester. nih.govSignificant decrease in potency observed in some cases. nih.gov

Identification of Key Pharmacophores and Functional Groups

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target and elicit a biological response. fiveable.menih.gov The identification of key pharmacophores and functional groups within the this compound scaffold and its analogs is crucial for understanding their mechanism of action and for designing new, more potent compounds. fiveable.me

Key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov In the context of this compound, the morpholine ring itself is a significant functional group. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in interactions, depending on its substitution pattern. nih.gov The amide group of the isobutyramide moiety is another critical pharmacophoric element, capable of forming hydrogen bonds as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). researchgate.net

The isobutyryl group, with its gem-dimethyl substitution, contributes to the steric bulk and hydrophobicity of the molecule. The importance of such features is often evaluated through SAR studies. For example, in some compound series, small, branched aliphatic groups like an isopropyl group on the amide side are preferred for optimal activity. sci-hub.se

Table 2: Key Pharmacophoric Features and their Potential Roles

Functional Group/FeaturePotential Role in Biological Activity
Morpholine RingThe oxygen can act as a hydrogen bond acceptor. nih.gov The nitrogen's basicity and substitution pattern can be critical. nih.gov
Amide GroupThe N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net
Isobutyryl GroupProvides steric bulk and hydrophobicity. Branched aliphatic groups can be preferred for activity. sci-hub.se
Aromatic Rings (if present)Can engage in π-π stacking or hydrophobic interactions. researchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. acs.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies, efficacies, and even different types of pharmacological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other. nih.gov

For molecules containing a stereocenter, such as those derived from the modification of the this compound scaffold, it is crucial to investigate the biological activity of the individual enantiomers. In many cases, one enantiomer is significantly more active than the other. For instance, in the development of certain inhibitors, the (S)-enantiomer might be found to be the more potent form.

The synthesis of enantiomerically pure compounds is therefore a key aspect of medicinal chemistry. This can be achieved through various methods, including the use of chiral starting materials, asymmetric synthesis, or the separation of a racemic mixture. For example, dynamic kinetic resolution (DKR) is a technique that can be used to convert a racemic mixture into a single enantiomer. nih.gov

Correlation of Structural Features with Specific Biological Endpoints

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features of a molecule and its biological effects. This involves not only measuring the potency of a compound against a particular target but also assessing its selectivity, cytotoxicity, and other relevant pharmacological properties.

For example, in the development of anticancer agents, it is important to evaluate not only the ability of a compound to inhibit the growth of cancer cells but also its toxicity towards healthy cells. nih.gov A good correlation between the presence of a particular functional group and high anticancer activity with low cytotoxicity would be a significant finding. For instance, studies on certain tamoxifen (B1202) analogues revealed that compounds with an isobutyramide moiety showed significant antiproliferative activity. researchgate.net

The electronic effects of substituents can also be correlated with biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of a molecule and influence its binding to a target. researchgate.net For example, the electronic effects of substituents on a phenyl group have been shown to be important for the cytotoxicity of some compounds. researchgate.net

Data from these correlational studies are often used to build quantitative structure-activity relationship (QSAR) models. These models use statistical methods to relate the chemical structures of a series of compounds to their biological activities. A successful QSAR model can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

Table 3: Correlation of Structural Features with Biological Endpoints

Structural FeatureBiological EndpointExample
Isobutyramide moietyAntiproliferative activityTamoxifen analogues with an isobutyramide side chain showed significant activity. researchgate.net
Electronic effects of substituentsCytotoxicityThe electronic effects of substituents on a phenyl group were found to be important for the cytotoxicity of certain compounds. researchgate.net
Halogen substitutionAnticancer activityBromo and iodo-substituted plastoquinone (B1678516) analogs showed remarkable anticancer activities. nih.gov
Saturated vs. Aromatic RingsAnti-VRE activitySaturated ring systems were preferred over aromatic pendant groups for anti-VRE activity in acetazolamide (B1664987) derivatives. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method helps in understanding the binding mode and affinity of a ligand to a protein's active site. researchgate.net The analysis of ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, is crucial for rational drug design and for predicting the biological activity of a compound. researchgate.netgoogle.com

Despite the utility of this technique, no specific molecular docking studies or detailed ligand-protein interaction analyses for 2-Morpholin-4-yl-isobutyramide have been found in the reviewed literature. While computational studies exist for various derivatives containing morpholine (B109124) or isobutyramide (B147143) moieties, these are distinct from the title compound. scilit.comnih.govopenmedicinalchemistryjournal.com For instance, research has been conducted on morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors, involving docking and interaction analysis, but this data is not directly applicable to this compound. scilit.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comcore.ac.uk By calculating molecular descriptors (properties derived from the molecular structure), QSAR models can predict the activity of new or untested compounds. medkoo.com This method is instrumental in medicinal chemistry for lead optimization and virtual screening. mdpi.com The process involves selecting a dataset of compounds with known activities, calculating descriptors, building a model using statistical methods, and validating its predictive power. core.ac.uk

There is no evidence of QSAR models being developed or utilized for a series of compounds based on the this compound scaffold. The development of a QSAR model requires a dataset of multiple, structurally related compounds with measured biological activity, which does not appear to be available for this specific chemical series.

De Novo Drug Design and Virtual Screening

De novo drug design refers to the computational creation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. Both techniques are fundamental in the early stages of drug discovery for identifying novel hit compounds.

No published studies were found that utilize this compound as a starting point or a resulting hit in de novo design or virtual screening campaigns. While these computational techniques are widely applied in drug discovery, their specific application to this compound has not been documented in the accessible scientific literature.

Advanced Applications and Emerging Research Directions

Integration into Drug Delivery Systems

The effective delivery of therapeutic agents to target sites while minimizing systemic toxicity is a central goal in pharmacology. researchgate.net Advanced drug delivery systems (DDS) are engineered to control the release and biodistribution of drugs. nih.gov The physicochemical properties of molecules like 2-Morpholin-4-yl-isobutyramide make them candidates for incorporation into such systems.

Controlled-release formulations are designed to release a therapeutic agent at a predetermined rate, duration, and location to maintain its concentration within the therapeutic window. sigmaaldrich.com This can be achieved by embedding the drug within a matrix, such as a hydrogel or a polymer. Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb large amounts of water and are used in various drug delivery applications, including oral, injectable, and topical routes. mdpi.com The release of a drug from these systems can be triggered by environmental stimuli like pH, temperature, or the presence of specific enzymes. mdpi.com For instance, pH-responsive hydrogels can be designed to release their payload in the specific pH environment of a tumor. nih.gov

Another major strategy involves polymeric carriers that enable the controlled temporal and spatial release of a drug by managing its diffusion and the degradation rate of the carrier itself. sigmaaldrich.com Materials such as poly(lactic-co-glycolic acid) (PLGA) are biocompatible and biodegradable, breaking down into non-toxic by-products that the body can safely eliminate. mdpi.com While direct research on this compound in such systems is not extensively documented, compounds with similar functional groups can be encapsulated within these polymeric matrices for sustained release. google.com

Nanotechnology offers sophisticated tools for drug delivery, capable of overcoming biological barriers and targeting specific cells or tissues. nih.gov Nanoparticle-based systems enhance the bioavailability, stability, and targeted delivery of therapeutic agents. nih.gov Various types of nanoparticles are employed, each with unique advantages. mdpi.commdpi.com

Nanoparticle drug delivery systems can be engineered to respond to stimuli such as light, heat, pH, and ultrasound for precise, site-specific drug release. mdpi.com The surface of nanoparticles can also be modified with targeting ligands (e.g., antibodies, peptides) to direct them to specific receptors on cancer cells, thereby improving therapeutic efficacy and reducing off-target effects. sigmaaldrich.comnih.gov

Nanoparticle TypeCore Material/StructureKey Advantages for Drug DeliveryReference
Polymeric Nanoparticles (PNPs)Biocompatible and biodegradable polymers (e.g., PLGA, PLA, Chitosan).High biocompatibility; controlled and sustained release; surface can be functionalized for targeting. mdpi.com
LiposomesPhospholipid bilayers enclosing an aqueous core.Can encapsulate both hydrophilic and hydrophobic drugs; low toxicity; non-immunogenic. researchgate.net
MicellesAmphiphilic block copolymers that self-assemble into a core-shell structure.Enhance solubility of hydrophobic drugs; small size allows for tissue penetration. mdpi.com
Metallic NanoparticlesGold (AuNPs), Silver (AgNPs), Iron Oxide (SPIONs).Unique optical and magnetic properties for imaging and therapy (theranostics); easy to synthesize and functionalize. nih.govmdpi.com
Carbon Nanotubes (CNTs)Cylindrical nanostructures of carbon atoms.Large surface area for high drug loading; unique mechanical and electrical properties. mdpi.com

Controlled Release Mechanisms

Application in Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. tib.eu Compounds containing the this compound scaffold are valuable in this field as probes for detecting biological targets and as pharmacological tools for studying receptor functions.

Chemical probes are essential tools for visualizing and modulating the function of biomolecules within their native environment. nih.gov A well-designed probe often contains a reactive or binding group to interact with a specific target and a reporter tag (e.g., a fluorophore or biotin) for detection. The morpholine (B109124) and isobutyramide (B147143) moieties can serve as recognition elements for specific protein binding pockets.

While this compound itself is not a reported probe, its structural components are found in molecules designed for such purposes. For example, the morpholine ring is a common heterocycle in medicinal chemistry, known to improve the pharmacokinetic properties of compounds. By chemically modifying the core structure—for instance, by attaching a fluorescent dye—it could be transformed into a probe for identifying and studying the distribution of its unknown cellular targets.

Small molecule receptor antagonists are indispensable tools for elucidating the physiological and pathological roles of receptors. A derivative of this compound, known as 2-(3,5-Bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide , has been characterized as a potent and competitive antagonist of the Neurokinin 1 (NK-1) receptor. google.comgoogle.com The NK-1 receptor and its endogenous ligand, Substance P, are implicated in various physiological processes, including pain, inflammation, depression, and emesis. google.comnih.gov

This compound serves as a valuable pharmacological tool to study the NK-1 receptor's function both in vitro and in vivo. In vitro studies using CHO cells expressing the human NK-1 receptor showed that the compound competitively antagonized Substance P-induced calcium influx. google.com In vivo models demonstrated its efficacy in blocking behaviors induced by NK-1 receptor agonists. google.com Such specific antagonists allow researchers to probe the downstream effects of receptor blockade and validate the receptor as a potential therapeutic target. nih.gov

ParameterFinding for 2-(3,5-Bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramideSignificanceReference
Receptor TargetNeurokinin 1 (NK-1) ReceptorActs as a competitive antagonist, blocking the action of Substance P. google.comgoogle.com
In Vitro ActivityCauses a rightward shift in the concentration-effect curve of Substance P in cells expressing the human NK-1 receptor.Confirms competitive antagonism at the cellular level. google.com
In Vivo Activity (Gerbil Model)Inhibited foot-tapping behavior induced by an NK-1 agonist with an oral ED50 of 0.2 mg/kg.Demonstrates potent activity in a living organism, confirming CNS penetration and target engagement. google.com
In Vivo Activity (Ferret Model)Completely blocked emesis induced by various emetogens at a dose of 0.3 mg/kg (p.o.).Highlights its potential as an antiemetic agent and a tool to study nausea pathways. google.com
Pharmacokinetics (Rat)Oral bioavailability of 50% and a terminal half-life of 23 hours.Indicates favorable drug-like properties for use in prolonged in vivo experiments. google.com

Probes for Target Detection

Role in Modified Nucleic Acid Synthesis

Chemically modified oligonucleotides are crucial as research tools and have emerged as a promising class of therapeutics. google.com Modifications to the nucleic acid backbone can enhance properties such as stability against nucleases, binding affinity to target RNA, and cellular uptake. beilstein-journals.org The morpholine ring is the cornerstone of a major class of nucleic acid analogues known as Phosphorodiamidate Morpholino Oligonucleotides (PMOs). google.com

PMOs feature a morpholine ring in place of the furanose sugar and a phosphorodiamidate linkage instead of the natural phosphodiester bond. google.commdpi.com This radical structural change results in an uncharged backbone, which confers high resistance to nuclease degradation and strong, specific binding to target RNA sequences, primarily acting through an antisense mechanism to block translation or splicing. google.com

The synthesis of these modified oligonucleotides relies on the use of activated morpholino subunits. For example, the synthesis of a Morpholino Nucleic Acid (MNA) uridine (B1682114) phosphoramidite (B1245037) has been developed to incorporate morpholino monomers into an oligonucleotide sequence using standard phosphoramidite chemistry. mdpi.com This allows for the creation of "mixmer" antisense oligonucleotides containing both morpholino and other modified nucleotides (e.g., 2'-O-methyl RNA), potentially combining the beneficial properties of different chemistries. mdpi.com While this compound itself is not a direct building block for PMO synthesis, the central role of the morpholine moiety in this advanced field highlights the importance of this chemical scaffold in the development of next-generation genetic medicines.

Research Methodologies and Analytical Approaches

Method Development for Research Analysis

The development of robust analytical methods is crucial for the characterization of complex molecules containing the 2-morpholin-4-yl-isobutyramide moiety. The morpholine (B109124) ring, in particular, is a versatile pharmacophore used to enhance the physicochemical and metabolic properties of bioactive molecules. researchgate.net Its presence can improve pharmacokinetic profiles, making it a common feature in drug discovery. researchgate.netresearchgate.net The synthesis and analysis of such compounds require sophisticated techniques to ensure purity, identify byproducts, and understand their behavior in biological systems. nih.gov Method development often focuses on creating efficient synthetic routes and establishing precise analytical techniques for characterization and quality control. google.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and characterizing impurities in pharmaceutical substances, including those related to this compound. americanpharmaceuticalreview.com The structural elucidation of impurities and degradation products is a critical component of pharmaceutical development, as these entities can have significant safety implications. americanpharmaceuticalreview.comwaters.com HRMS provides exceptional mass accuracy, often to the sub-ppm level, which allows for the confident determination of elemental compositions for unknown compounds. thermofisher.com

This high resolving power is essential for distinguishing between compounds with very similar mass-to-charge ratios in complex mixtures. By combining HRMS with tandem mass spectrometry (MS/MS), researchers can generate fragmentation data that provides deep structural insights, further aiding in the definitive identification of impurities. americanpharmaceuticalreview.comthermofisher.com This approach is a standard practice for analyzing trace-level impurities and degradants that are often challenging to isolate for other types of analysis. waters.com The sensitivity of HRMS allows for the detection of low-abundance ions, ensuring that even minor impurities are not overlooked during the manufacturing process. mdpi.com

Impurity TypeDescriptionAnalytical Challenge
Process-Related ImpuritiesUnwanted chemicals formed during the manufacturing process or originating from starting materials. thermofisher.comCan be structurally similar to the API, requiring high-resolution techniques to differentiate.
Degradation ProductsImpurities resulting from the chemical breakdown of the drug substance over time. americanpharmaceuticalreview.comOften present in low levels and require sensitive detection methods.
Co-eluting ComponentsCompounds that are not separated by chromatography and appear as a single peak. americanpharmaceuticalreview.comRequires mass spectrometry to resolve and identify the individual components based on their exact mass.

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) creates a powerful workflow for analyzing complex mixtures, such as those encountered in pharmaceutical and metabolomics research. mdpi.comresearchgate.net UHPLC provides rapid and highly efficient separations of compounds, while HRMS offers sensitive and accurate detection and identification. researchgate.netchromatographyonline.com This combination is particularly effective for the comprehensive profiling of complex samples, enabling the detection of a wide array of chemical constituents. acs.org

A typical UHPLC-HRMS workflow involves rapid sample preparation, fast chromatographic separation, and detection using HRMS. researchgate.net Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies can be employed to systematically collect both precursor ion and fragment ion data, facilitating the structural elucidation of detected compounds. chromatographyonline.comresearchgate.net Advanced data processing strategies, such as feature-based molecular networking, can then be used to organize the vast amount of data generated, grouping structurally similar molecules and accelerating the identification process. acs.org This integrated approach has proven invaluable for untargeted screening and the characterization of unknown compounds in complex matrices. mdpi.comresearchgate.net

Workflow ComponentFunctionExample Application
UHPLC SeparationProvides fast and high-resolution chromatographic separation of analytes in a mixture. waters.comresearchgate.netSeparating isomers and structurally related compounds in a synthetic reaction mixture.
HRMS DetectionOffers accurate mass measurements for elemental composition determination and high sensitivity. mdpi.comchromatographyonline.comIdentifying unknown metabolites in a biological sample. mdpi.com
Data-Dependent/Independent AcquisitionSystematically acquires MS/MS spectra for structural elucidation of detected compounds. chromatographyonline.comresearchgate.netScreening for illegal additives in food or health products. researchgate.net
Informatics and Data ProcessingUses software tools for peak detection, deconvolution, library searching, and structural assignment. waters.comacs.orgCharacterizing the chemical profile of a multi-herb formula. acs.org

High-Resolution Mass Spectrometry for Impurity Elucidation

Data Analysis and Interpretation in Chemical Biology Research

In chemical biology, the analysis and interpretation of data from various analytical and biological assays are fundamental to understanding the function and potential of compounds like those containing the this compound scaffold. The morpholine moiety is often incorporated into molecules to modulate pharmacokinetic and pharmacodynamic properties, and rigorous data analysis is required to quantify these effects. acs.org This includes evaluating a compound's potency, selectivity, and mechanism of action through a combination of spectroscopic and cell-based methods. researchgate.net

Analytical ParameterDescriptionExample of Data Source / Interpretation
Cytotoxicity (IC50/GI50)The concentration of a compound that inhibits cell growth by 50%. researchgate.netresearchgate.netDerived from MTT or similar cell viability assays by plotting cell survival against compound concentration. researchgate.net
Cell Cycle ArrestThe ability of a compound to halt the progression of the cell cycle at a specific phase.Determined by flow cytometry analysis of treated cells, showing an accumulation of cells in a particular phase (e.g., G1, S, G2/M). researchgate.net
Apoptosis InductionThe ability of a compound to trigger programmed cell death.Measured using assays like Annexin V/PI staining, which quantifies the percentage of apoptotic cells. researchgate.net
Topoisomerase II InhibitionThe ability of a compound to interfere with the topoisomerase II enzyme, which is crucial for DNA replication.Measured by in vitro enzyme inhibition assays, with IC50 values indicating potency. researchgate.net

Patent Landscape and Intellectual Property in Research

Overview of Patents Involving 2-Morpholin-4-yl-isobutyramide and its Analogs

While this compound itself is not the subject of extensive, specific patenting, its structural motif is a recurring feature in a broader class of patented compounds, particularly those investigated for their therapeutic potential. The patent landscape reveals that this morpholino-isobutyramide moiety is often incorporated into larger, more complex molecules designed to interact with specific biological targets.

A notable area of patent activity involves analogs where the this compound structure is part of a larger scaffold, often targeting neurokinin (NK) receptors. For instance, patents have been granted for compounds like 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide. google.compatentguru.comepo.org These patents describe the synthesis and application of these compounds as potent NK-1 receptor antagonists, which are useful in treating a range of conditions, including emesis and certain central nervous system disorders. google.comgoogleapis.com The core morpholin-4-yl group is a key structural element in these patented molecules. epo.orggoogle.com

Furthermore, the patent literature includes processes for the manufacture of phenylacetic acid derivatives that are valuable intermediates in the synthesis of these therapeutically active compounds. google.com This indicates a commercial interest in developing efficient manufacturing routes for this class of molecules.

The table below provides a summary of representative patents where the morpholin-4-yl-isobutyramide or a closely related analog is a key structural component.

Patent NumberTitleAssignee/ApplicantKey Innovation/Claim
EP1103545A12-(3,5-Bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramideNot specified in abstractCompound with high affinity for the NK-1 receptor, useful in treating related diseases. google.com
WO2002079134A1Process for the manufacture of phenylacetic acid derivativesNot specified in abstractProcess for manufacturing intermediates for therapeutically active compounds like 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide. google.com
US20090253694A1Fused hetrocyclic compoundsNot specified in abstractFused heterocyclic compounds for the treatment of IL-12 related diseases and disorders. google.com.na

Academic Implications of Patent Expiration and Novel Formulations

The expiration of patents for pharmaceuticals has profound implications for both the market and academic research. drugpatentwatch.com When a drug's patent expires, it opens the door for generic competition, which typically leads to a significant decrease in the drug's price. drugpatentwatch.com This increased affordability can make the drug more accessible to a wider patient population. drugpatentwatch.com

From an academic and research perspective, patent expiration can stimulate new avenues of investigation for off-patent compounds. unc.edupatentpc.com Researchers may be more inclined to study these molecules for new indications, mechanisms of action, or to develop improved formulations without the legal constraints of an active patent. patentpc.com The availability of cheaper generic versions of a drug can also facilitate larger and more extensive clinical trials sponsored by academic institutions or government bodies.

The development of novel formulations is a key strategy for pharmaceutical companies to extend the lifecycle of a product facing patent expiration. rstreet.orgnih.gov This can involve creating extended-release versions, new dosage forms, or combination therapies. rstreet.org For researchers, this focus on new formulations provides opportunities to study the pharmacokinetics and pharmacodynamics of different delivery systems and to potentially improve the therapeutic profile of existing drugs. nih.gov

The development of novel formulations for off-patent drugs is a significant area of research. routledge.com Even small modifications to an existing drug can lead to new intellectual property, providing a pathway for continued commercial viability. patentpc.com This can include creating new salt forms, polymorphs, or co-crystals of the active pharmaceutical ingredient.

Strategic Research Directions Based on Patent Analysis

A thorough analysis of the patent landscape can reveal strategic directions for future research and development. drugpatentwatch.comqualifyze.com For a compound like this compound and its analogs, several opportunities can be identified.

One key strategy is to explore new therapeutic applications for existing patented compounds as they near patent expiration. The extensive safety and toxicology data available for these compounds can significantly reduce the time and cost of preclinical development for a new indication. unc.edu

Another strategic direction is the development of "second-generation" analogs that build upon the knowledge gained from the first-generation patented compounds. By identifying the key pharmacophoric elements and understanding the structure-activity relationships, researchers can design new molecules with improved potency, selectivity, or pharmacokinetic properties. This approach can lead to new chemical entities with their own patent protection. patentpc.com

Furthermore, the patent landscape may reveal "white spots" or areas with limited patent protection. These could be specific chemical scaffolds, therapeutic targets, or formulation technologies that have been overlooked. Focusing research efforts on these areas can increase the likelihood of obtaining strong and defensible patents.

Finally, investing in the development of novel drug delivery systems or formulations for off-patent compounds can be a viable strategy. qualifyze.com This could involve technologies such as nanoparticles, liposomes, or targeted delivery systems to enhance the efficacy and reduce the side effects of the drug. These formulation patents can provide a new layer of intellectual property protection for an existing molecule. patentpc.com Continuous innovation and a proactive approach to research and development are crucial for navigating the challenges and opportunities presented by the patent lifecycle in the pharmaceutical industry. patentpc.comtraskbritt.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Morpholin-4-yl-isobutyramide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling morpholine with isobutyramide precursors via nucleophilic substitution or amidation reactions. Reaction efficiency can be optimized by:

  • Using catalysts like EDCI/HOBt for amide bond formation.
  • Monitoring reaction progress via TLC or HPLC to identify intermediate phases .
  • Adjusting solvent polarity (e.g., DMF or THF) to enhance solubility and reduce side reactions.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structural determination, particularly to resolve bond angles and torsional conformations .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify functional groups and stereochemistry.
  • HPLC with UV/Vis detection : Quantify purity by comparing retention times against certified reference standards (e.g., EP impurity guidelines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational molecular modeling results for this compound?

  • Methodological Answer :

  • Refine crystallographic data using SHELXL’s least-squares minimization to account for thermal motion and disorder .
  • Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare theoretical/experimental bond lengths.
  • Address outliers by re-examining solvent effects in crystallization or adjusting computational solvent models (implicit vs. explicit) .

Q. What strategies are recommended for identifying and quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Use high-resolution mass spectrometry to detect impurities at ppm levels, referencing databases like PubChem for fragmentation patterns .
  • Spiking experiments : Introduce known impurities (e.g., morpholine derivatives from EP monographs) to validate detection limits and chromatographic separation .
  • Statistical analysis : Apply multivariate regression to distinguish process-related impurities from degradation products.

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while minimizing interference from solvent effects?

  • Methodological Answer :

  • Solvent controls : Use DMSO at ≤0.1% v/v to avoid cytotoxicity, confirmed via parallel assays with solvent-only blanks.
  • Dose-response profiling : Conduct preliminary solubility studies in assay buffers (e.g., PBS or HBSS) to prevent precipitation.
  • Target validation : Leverage PubChem bioactivity data to prioritize assays (e.g., kinase inhibition or GPCR binding) and validate hits via orthogonal methods (e.g., SPR or ITC) .

Data Contradiction Analysis

Q. How should conflicting results between spectroscopic data and computational predictions be addressed?

  • Methodological Answer :

  • Re-examine NMR sample preparation for solvent purity or pH effects that may shift resonance peaks.
  • Re-run DFT calculations with higher basis sets (e.g., 6-311++G**) or implicit solvent models (e.g., PCM) to better approximate experimental conditions .
  • Validate with alternative techniques, such as IR spectroscopy for functional group verification or single-crystal XRD for unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.